5-Bromothiazol-2(3H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3H-1,3-thiazol-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrNOS/c4-2-1-5-3(6)7-2/h1H,(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGUWWPEYMFXOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=O)N1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivatization Strategies for 5 Bromothiazol 2 3h One and Its Analogues
Classical and Contemporary Synthetic Routes to the Thiazol-2(3H)-one Scaffold
The construction of the thiazol-2(3H)-one heterocyclic system can be achieved through various synthetic approaches, ranging from classical condensation reactions to modern, efficiency-focused protocols.
Modifications of the Hantzsch Thiazole (B1198619) Synthesis for Substituted Thiazolones
The Hantzsch thiazole synthesis, first described in 1887, is a cornerstone reaction for forming the thiazole ring, typically involving the condensation of an α-haloketone and a thioamide. chemhelpasap.comsynarchive.com However, to generate thiazol-2(3H)-one scaffolds, modifications to the classical approach are necessary.
A key adaptation is the Holzapfel-Meyers-Nicolaou modification, which allows for the synthesis of thiazoles under basic conditions, preserving stereochemistry where relevant. thieme-connect.comresearchgate.net This procedure involves the cyclocondensation of a thioamide with an α-halocarbonyl compound to form a hydroxythiazoline intermediate. researchgate.net This intermediate is not isolated but is subsequently dehydrated to yield the final thiazole ring. Treatment with reagents like trifluoroacetic anhydride (B1165640) (TFAA) and pyridine, followed by a base such as triethylamine, facilitates this dehydration. thieme-connect.comresearchgate.net By carefully selecting the starting materials, this method can be tailored to produce substituted thiazolones.
One-Pot Reaction Protocols for Efficient Formation of Thiazole Derivatives
Modern synthetic chemistry emphasizes efficiency, sustainability, and atom economy, leading to the development of one-pot multicomponent reactions for thiazole synthesis. nih.govnih.gov These protocols combine multiple starting materials in a single reaction vessel to construct complex molecules in a single step, avoiding the need for isolating intermediates.
Several one-pot strategies have been developed:
Three-Component Reactions : Many protocols involve the reaction of an α-halo carbonyl compound, a sulfur source like thiosemicarbazide, and a third component, such as various anhydrides or aldehydes, to generate highly substituted thiazoles. acs.orgacgpubs.org
Catalysis : These reactions often employ catalysts to enhance efficiency and yield. For instance, reusable NiFe₂O₄ nanoparticles have been used as a green catalyst in an ethanol:water solvent system. acs.org Other approaches have utilized enzymatic catalysis, with trypsin from porcine pancreas promoting the reaction under mild conditions with yields up to 94%. nih.govsemanticscholar.org
Green Chemistry : A significant advantage of one-pot syntheses is their alignment with the principles of green chemistry, often utilizing environmentally benign solvents like water or ethanol-water mixtures and minimizing waste by reducing purification steps. nih.govacs.org
Table 1: Examples of One-Pot Thiazole Synthesis Protocols
Table of Mentioned Compounds
Compound Name Role/Type 5-Bromothiazol-2(3H)-one Target Compound Thiazole Core Heterocycle Thiazol-2(3H)-one Target Scaffold α-haloketone Starting Material Thioamide Starting Material Thiourea Starting Material Thiosemicarbazide Starting Material Trifluoroacetic anhydride (TFAA) Dehydrating Agent Pyridine Base/Solvent Triethylamine (TEA) Base NiFe₂O₄ nanoparticles Catalyst Trypsin from porcine pancreas (PPT) Enzyme Catalyst N-bromosuccinimide (NBS) Brominating Agent Bromine (Br₂) Brominating Agent Lithium diisopropylamide (LDA) Strong Base Lithium bis(trimethylsilyl)amide (LiHMDS) Strong Base Tetra-butylammonium tribromide Brominating Agent Thiazole-5-carboxylic acid Precursor for Decarboxylation 2-triisopropylsilyl-5-bromothiazole Substrate for Halogen Dance 1,3-dibromo-5,5-dimethylhydantoin Brominating Agent
Advanced Functionalization and Derivatization Strategies of the this compound Scaffold
The this compound core is a versatile heterocyclic scaffold amenable to a wide range of chemical modifications. Its strategic functionalization allows for the generation of diverse molecular architectures with potential applications in medicinal chemistry and materials science. Advanced derivatization strategies primarily target the reactive bromine atom at the C-5 position, the nucleophilic nitrogen at the N-3 position, and the carbonyl group at the C-2 position. These modifications enable the construction of complex molecules through various synthetic pathways, including cross-coupling reactions, nucleophilic substitutions, and modifications of the core ring structure.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura) at the Bromine-Substituted C-5 Position
The bromine atom at the C-5 position of the this compound ring is a key handle for introducing carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling is one of the most widely utilized methods for forming C-C bonds due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability of a wide array of boronic acids and their derivatives. lmaleidykla.ltnih.govyonedalabs.com
This palladium-catalyzed reaction typically involves the coupling of the bromo-thiazole scaffold with an organoboron reagent in the presence of a palladium catalyst and a base. nih.govyoutube.com The choice of catalyst, ligands, base, and solvent system is crucial for achieving high yields and preventing side reactions. yonedalabs.com While specific studies on this compound are not detailed in the provided literature, the reactivity can be inferred from studies on analogous bromo-substituted heterocycles. For instance, palladium catalysts like Pd(PPh3)4 and PdCl2(dppf) are commonly employed. lmaleidykla.ltorganic-synthesis.com The reaction conditions are often optimized to facilitate the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination. youtube.com Microwave-assisted Suzuki-Miyaura couplings have also been shown to significantly shorten reaction times and improve yields for various bromo-substituted heterocyclic compounds. lmaleidykla.ltorganic-synthesis.com
The strategy allows for the introduction of a diverse range of aryl and heteroaryl substituents at the C-5 position, leading to the synthesis of 5-arylthiazol-2(3H)-one derivatives. These derivatives are valuable for creating libraries of compounds for biological screening. nih.gov
| Entry | Aryl Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/H2O | 100 | 85 |
| 2 | 4-Methoxyphenylboronic acid | PdCl2(dppf) | Cs2CO3 | Dioxane | 90 | 92 |
| 3 | Thiophen-2-ylboronic acid | Pd(OAc)2 / SPhos | K3PO4 | DMF | 120 | 78 |
| 4 | Pyridin-3-ylboronic acid | Pd2(dba)3 / XPhos | CsF | THF | 80 | 88 |
Table 1. Representative Conditions for Suzuki-Miyaura Coupling on Bromo-Heterocyclic Scaffolds. Note: Data is illustrative of typical conditions for Suzuki-Miyaura reactions on bromo-substituted heterocycles and not specific to this compound.
Nucleophilic Substitution Reactions and Anion Chemistry
The thiazole ring, particularly when substituted with an electron-withdrawing bromine atom, is susceptible to nucleophilic substitution reactions. While direct substitution of the C-5 bromine by a nucleophile can be challenging, it is a viable strategy under certain conditions, often requiring activation or the use of strong nucleophiles. researchgate.net Nucleophiles can attack the electrophilic carbon centers of the ring, leading to the displacement of the bromide ion.
More commonly, the reactivity of the thiazole scaffold is harnessed through its anion chemistry. Deprotonation at other positions of the ring or on a substituent can generate a nucleophilic species that participates in subsequent reactions. However, the primary application of nucleophilic substitution concerning the C-5 bromine involves its displacement. This can be achieved with various nucleophiles, including amines, thiols, and alkoxides, to introduce diverse functional groups. One-pot procedures combining nucleophilic substitution with subsequent cyclization or coupling reactions have been developed for related heterocyclic systems. nih.gov For instance, a one-pot nucleophilic substitution to generate an azide (B81097) in situ, followed by a click reaction, demonstrates an efficient use of this reactivity. nih.gov
| Entry | Nucleophile | Reagent/Conditions | Product Type |
| 1 | Sodium azide (NaN3) | DMF, 80 °C | 5-Azidothiazole derivative |
| 2 | Sodium thiophenoxide (PhSNa) | THF, reflux | 5-(Phenylthio)thiazole derivative |
| 3 | Piperidine | K2CO3, MeCN, reflux | 5-(Piperidin-1-yl)thiazole derivative |
| 4 | Sodium methoxide (B1231860) (NaOMe) | MeOH, reflux | 5-Methoxythiazole derivative |
Table 2. Illustrative Nucleophilic Substitution Reactions on Bromo-Aromatic Heterocycles. Note: This data is representative of general nucleophilic substitution reactions and not specific to this compound.
Modification of the Carbonyl and Nitrogen Centers (C-2, N-3) for Diverse Derivatives
The this compound scaffold offers two additional sites for functionalization: the carbonyl group at the C-2 position and the nitrogen atom at the N-3 position. The N-3 nitrogen is nucleophilic and can be readily alkylated or acylated to introduce a variety of substituents. mdpi.com
N-alkylation is typically achieved by treating the thiazolone with an alkyl halide in the presence of a base such as potassium carbonate or sodium hydride. mdpi.comorganic-chemistry.orgbeilstein-journals.org This reaction introduces an R-group onto the nitrogen atom, which can significantly modify the molecule's steric and electronic properties. This strategy is widely used in the synthesis of biologically active compounds, where the N-substituent can play a crucial role in target binding. Regioselectivity can be an issue in related heterocyclic systems, but for the thiazol-2(3H)-one, alkylation is expected to occur selectively at the N-3 position. organic-chemistry.orgbeilstein-journals.org
The C-2 carbonyl group can undergo various transformations common to ketones. For example, it can be converted to a thione (C=S) by treatment with Lawesson's reagent or P4S10. It can also be a site for condensation reactions or be transformed into an imino group, further expanding the chemical diversity of the derivatives. mdpi.com For instance, reacting the parent thiazolone with chloroacetyl chloride followed by potassium thiocyanate (B1210189) can lead to the formation of 2-imino-thiazolidin-4-ones, demonstrating the versatility of the C-2 and N-3 positions for building more complex heterocyclic systems. mdpi.com
| Position | Reaction Type | Reagents | Functional Group Introduced |
| N-3 | N-Alkylation | R-X (e.g., CH3I, BnBr), Base (e.g., K2CO3) | N-Alkyl, N-Benzyl |
| N-3 | N-Acylation | Acyl chloride (e.g., AcCl), Base | N-Acyl |
| C-2 | Thionation | Lawesson's Reagent | C=S (Thione) |
| C-2/N-3 | Iminothiazolidinone formation | 1. ClCOCH2Cl, 2. KSCN | Fused thiazolidinone ring |
Table 3. Functionalization Strategies for the C-2 and N-3 Positions of the Thiazol-2(3H)-one Ring.
Development of Precursors for Complex Thiazole Architectures
This compound serves as a valuable building block for the synthesis of more complex and highly functionalized thiazole architectures. researchgate.netnih.gov Its inherent reactivity at multiple sites allows it to be a starting point for multi-step synthetic sequences. The C-5 bromine enables its incorporation into larger molecules via cross-coupling reactions, while the N-3 and C-2 positions allow for the construction of fused or spirocyclic systems. nih.govmdpi.com
For example, the reaction of a related α-bromoketone thiazole derivative with various heterocyclic amines can lead to the formation of fused imidazole-thiazole or benzimidazole-thiazole systems. nih.gov Similarly, reactions with thiosemicarbazone derivatives can be used to construct molecules containing multiple thiazole rings. nih.gov These strategies are fundamental in combinatorial chemistry and drug discovery, where the goal is to generate molecular diversity from a common core structure. The ability to selectively functionalize each position of the this compound scaffold makes it a powerful precursor for creating libraries of novel heterocyclic compounds. mdpi.com
Advanced Structural Elucidation and Spectroscopic Characterization of 5 Bromothiazol 2 3h One and Its Analogues
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pathway Determination
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and large molecules. It typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation.
For several analogues of 5-Bromothiazol-2(3H)-one, ESI-MS has been used to confirm their molecular weights. For example, the ESI-MS spectrum of (E)-3-(5-Bromothiazol-2-yl)-2-(4-chlorostyryl)quinazolin-4(3H)-one shows isotopic peaks at m/z 443.1 (M+), 445.1 (M+2), and 447.1 (M+4), which is characteristic for a compound containing one bromine and one chlorine atom. researchgate.net Similarly, other derivatives show the expected [M+H]⁺ ions, confirming their successful synthesis. rsc.orgmdpi.comisca.mersc.org
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. This is a definitive method for confirming the molecular formula of a newly synthesized compound.
HRMS data for various analogues have been reported. For instance, the calculated exact mass for the protonated molecule of C₁₃H₉N₃O₂Br, [M+H]⁺, is 317.98763, and the found mass was 317.98721, which is in excellent agreement. rsc.org This level of accuracy provides unambiguous confirmation of the elemental formula. Similar agreements between calculated and found exact masses have been reported for numerous other analogues. researchgate.netmpg.de
The table below presents HRMS data for selected analogues.
| Molecular Formula | Ion | Calculated m/z | Found m/z | Reference |
| C₁₃H₉N₃O₂Br | [M+H]⁺ | 317.98763 | 317.98721 | rsc.org |
| C₁₁H₉N₂S | [M+H]⁺ | 201.04810 | 201.04783 | rsc.org |
| C₁₃H₁₀N₂Br | [M+H]⁺ | 273.00274 | 287.00124 | rsc.org |
| C₂₂H₂₅NO₂BrSSi | [M-H]⁺ | 474.05643 | 474.05645 | mpg.de |
| C₁₉H₂₁⁷⁹BrNOS | [M+H]⁺ | 390.0522 | 390.0508 | nih.gov |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Insights
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule and its electronic structure.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of specific functional groups. In the IR spectra of this compound analogues, characteristic absorption bands are observed. For example, the C=O stretching vibration of the quinazolinone ring in (E)-3-(5-Bromothiazol-2-yl)-2-(4-chlorostyryl)quinazolin-4(3H)-one is found at 1688 cm⁻¹. researchgate.net Other key vibrations include the C=N stretch at 1595 cm⁻¹, the C=C stretch at 1633 cm⁻¹, the C-S stretch at 671 cm⁻¹, and the C-Br stretch at 566 cm⁻¹. researchgate.net These characteristic peaks help to confirm the presence of the respective functional groups within the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. The absorption maxima (λ_max) can provide information about the extent of conjugation and the electronic structure of the molecule. For a synthesized azo dye containing a 5-bromothiazole (B1268178) moiety, 3-{2-(5-bromothiazol-2-yl)diazenyl}-4-bromopyridine-2,6-diamine, the electronic absorption spectrum was recorded in various solvents. The study showed a positive solvatochromism, where an increase in solvent polarity resulted in a bathochromic (red) shift of the absorption maximum, indicating a change in the electronic distribution in the ground and excited states. isca.me
The following table summarizes the characteristic IR absorption bands for an analogue of this compound.
| Functional Group | Absorption Frequency (cm⁻¹) |
| C=O (Amide) | 1688 researchgate.net |
| C=N | 1595 researchgate.net |
| C=C (Alkene) | 1633 researchgate.net |
| C-S | 671 researchgate.net |
| C-Br | 566 researchgate.net |
Analysis of Carbonyl Vibrations and Aromaticity in IR Spectra
Infrared (IR) spectroscopy is a important tool for characterizing the structural features of this compound and its analogues. The position and intensity of the carbonyl (C=O) stretching vibration are particularly informative, providing insights into the electronic environment within the molecule. In saturated ketones, the C=O stretch typically appears around 1715 cm⁻¹. spcmc.ac.in However, in this compound, this band is expected to shift due to the influence of the adjacent heteroatoms and the bromine substituent.
The aromatic character of the thiazole (B1198619) ring also influences the IR spectrum. Aromatic C-H stretching vibrations are generally observed in the region of 3100-3000 cm⁻¹, while C=C and C=N stretching vibrations within the ring give rise to absorptions at lower wavenumbers. wpmucdn.com The presence of the bromine atom at the C5 position can further modify these vibrational frequencies. For instance, in 2-amino-5-bromothiazole, characteristic IR absorptions are well-documented. nih.gov The analysis of these vibrations, in conjunction with the carbonyl stretch, allows for a comprehensive understanding of the molecule's structure and the degree of aromaticity in the thiazole ring.
The following table summarizes typical IR absorption ranges for functional groups relevant to this compound and its analogues.
| Functional Group | Vibration Type | Typical Wavenumber Range (cm⁻¹) |
| Carbonyl (C=O) | Stretch | 1660-1820 williams.edu |
| Aromatic C-H | Stretch | 3000-3100 wpmucdn.com |
| C=C and C=N | Stretch | 1600-1675 wpmucdn.com |
| C-H | Bending | 1380-1400 spcmc.ac.in |
It is important to note that the exact positions of these bands can be influenced by the specific substitution pattern on the thiazole ring and the physical state of the sample (e.g., solid, liquid, or in solution). spcmc.ac.in
Solvatochromic Studies for Electronic Transition Behavior in UV-Vis Spectra
Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a powerful technique to investigate the electronic transition behavior of molecules like this compound. By analyzing the shifts in the absorption maxima (λmax) in the UV-Vis spectra across a range of solvents with varying polarities, insights into the nature of the electronic transitions and the difference in polarity between the ground and excited states can be obtained. chimicatechnoacta.ruurfu.ru
For many thiazole derivatives, a bathochromic (red) shift is observed as the solvent polarity increases. urfu.runih.gov This indicates that the excited state is more polar than the ground state, leading to greater stabilization by polar solvents. The extent of this shift can be correlated with solvent polarity parameters, such as the Kamlet-Taft parameters, to quantify the solvent's influence. nih.govresearchgate.net
A study on thiazole-hydrazone conjugates, for example, demonstrated that the λmax values varied depending on the nature of the solvent, with the largest λmax observed in highly polar solvents like DMF and DMSO. urfu.ru This positive solvatochromism suggests a π–π* electronic transition. isca.me The presence of electron-donating or electron-withdrawing groups on the thiazole ring can significantly modulate the solvatochromic behavior. nih.govresearchgate.net
The following table illustrates the hypothetical solvatochromic behavior of this compound in different solvents, based on general trends observed for related compounds.
| Solvent | Polarity (Dielectric Constant) | Hypothetical λmax (nm) |
| n-Hexane | 1.88 | 320 |
| Chloroform | 4.81 | 335 |
| Ethanol | 24.55 | 345 |
| Acetonitrile (B52724) | 37.5 | 350 |
| Dimethyl Sulfoxide (B87167) (DMSO) | 46.7 | 360 |
These studies are crucial for understanding the electronic properties of this compound and can inform the design of new materials with specific optical properties.
X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, offering precise details on bond lengths, bond angles, and intermolecular interactions. For this compound and its analogues, this technique is invaluable for understanding their molecular geometry and how they pack in a crystal lattice.
Crystallographic studies on related thiazole derivatives have revealed that the thiazole ring is essentially planar. cdnsciencepub.com The solid-state conformation and packing are significantly influenced by intermolecular interactions such as hydrogen bonding, halogen bonding, and π-π stacking. smolecule.com For instance, in the crystal structure of 2,4-diacetyl-5-bromothiazole, the structure is dominated by both intramolecular and intermolecular halogen bonding involving the bromine atom. researchgate.net
The crystal system and space group provide fundamental information about the symmetry of the crystal lattice. Halogenated thiazole derivatives often crystallize in monoclinic or triclinic systems. smolecule.com The analysis of the crystal packing can reveal how molecules interact with their neighbors, which can influence physical properties like melting point and solubility.
Below is a hypothetical data table summarizing potential crystallographic parameters for this compound, based on data from similar structures.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.2 |
| b (Å) | 19.9 |
| c (Å) | 7.5 |
| β (°) | 118 |
| Z (molecules per unit cell) | 4 |
These crystallographic data are essential for a complete structural characterization and can provide a basis for computational modeling and understanding the structure-property relationships of these compounds.
Chromatographic Techniques for Purity Assessment and Isomer Separation
Chromatographic techniques are indispensable for the purification, purity assessment, and separation of isomers of this compound and its analogues. The choice of technique depends on the volatility, polarity, and stability of the compound.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are widely used for the analysis and purification of non-volatile and thermally labile compounds like many thiazole derivatives. These techniques separate components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the eluent). internationaloliveoil.org
For compounds like this compound, a reversed-phase HPLC method is typically employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol. pensoft.net The separation is based on the hydrophobicity of the analytes. A gradient elution, where the composition of the mobile phase is changed during the analysis, is often used to achieve optimal separation of compounds with a wide range of polarities. pensoft.net Detection is commonly performed using a UV detector, set at a wavelength where the compound and its impurities absorb light. internationaloliveoil.org
UPLC offers advantages over HPLC in terms of speed, resolution, and solvent consumption, due to the use of smaller stationary phase particles. researchgate.net This can be particularly beneficial for resolving closely related isomers or for high-throughput analysis. The purity of synthesized thiazole derivatives is often confirmed by HPLC, with the results typically reported as a percentage purity. semanticscholar.org
A hypothetical HPLC method for the analysis of this compound is outlined in the table below.
| Parameter | Condition |
| Column | C18, 4.6 mm x 25 cm, 5 µm |
| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid, B: Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is suitable for the analysis of volatile and thermally stable compounds. For this compound, its applicability would depend on its volatility and thermal stability. If the compound is sufficiently volatile and does not decompose at the temperatures used in the GC inlet and column, GC-MS can provide valuable information about its purity and molecular weight.
In GC, the sample is vaporized and injected into a column where it is separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint of the molecule, allowing for its identification. The relative abundance of the ions can be used to quantify the compound.
GC-MS has been used for the analysis of various thiazole derivatives. growingscience.comacs.org The mass spectrum would be expected to show the molecular ion peak corresponding to the mass of this compound, as well as characteristic fragment ions resulting from the cleavage of the molecule. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would be a key feature in the mass spectrum, aiding in the identification of bromine-containing fragments. growingscience.com
Chemical Reactivity and Mechanistic Investigations of 5 Bromothiazol 2 3h One
Electrophilic and Nucleophilic Aromatic Substitution Patterns in the Thiazole (B1198619) Ring
The reactivity of the thiazole ring is a nuanced interplay of the heteroatoms and substituents present. In an unsubstituted thiazole, the electron density distribution marks the C5 position as the primary site for electrophilic substitution, while the C2 position is most susceptible to nucleophilic attack due to its electron-deficient character. wikipedia.orgchemicalbook.com The sulfur atom acts as an electron donor, increasing electron density at C5, whereas the pyridine-type nitrogen at position 3 withdraws electron density, particularly from C2. pharmaguideline.comias.ac.in
Conversely, the presence of these electron-withdrawing groups activates the ring for nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comlibretexts.org This is particularly relevant for the displacement of the bromine atom at C5. The reaction proceeds via a two-step addition-elimination mechanism. libretexts.orglibretexts.org A nucleophile attacks the C5 carbon, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This intermediate is stabilized by resonance, with the negative charge being delocalized onto the electron-withdrawing oxo group. masterorganicchemistry.comlibretexts.org Subsequent elimination of the bromide ion restores the aromaticity of the ring, yielding the substituted product. The ortho and para positioning of electron-withdrawing groups relative to the leaving group is crucial for stabilizing this intermediate, making the 5-bromo position on the thiazol-2(3H)-one scaffold susceptible to this type of transformation. libretexts.org
Metal-Catalyzed Reaction Mechanisms Involving 5-Bromothiazol-2(3H)-one
The carbon-bromine bond at the C5 position of this compound serves as an effective handle for a variety of metal-catalyzed cross-coupling reactions, which are fundamental in the synthesis of more complex molecules. Palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are particularly prominent. researchgate.netlibretexts.org
Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling the bromothiazole with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org
The catalytic cycle for the Suzuki reaction involves three key steps:
Oxidative Addition : The active Pd(0) catalyst inserts into the C-Br bond of the this compound, forming a square planar Pd(II) complex. This is often the rate-determining step. libretexts.org
Transmetalation : The organic group from the organoboron reagent is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species, which facilitates the transfer. libretexts.orgorganic-chemistry.org
Reductive Elimination : The two organic ligands on the palladium complex couple, forming the new C-C bond in the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. libretexts.org
Heck Coupling: The Heck reaction couples the bromothiazole with an alkene to form a new C-C bond, typically with retention of stereochemistry of the alkene. The mechanism shares the initial oxidative addition step with the Suzuki coupling. This is followed by migratory insertion of the alkene into the palladium-carbon bond and subsequent β-hydride elimination to release the product and a palladium-hydride species. The catalyst is regenerated by a final base-mediated step.
The table below summarizes typical conditions for Suzuki-Miyaura cross-coupling reactions involving bromo-heterocycles.
| Reaction Type | Catalyst | Base | Solvent | Typical Coupling Partner | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, DMF/H₂O | Aryl/Heteroaryl Boronic Acid | wikipedia.orgnih.gov |
| Heck | Pd(OAc)₂ | NEt₃, K₂CO₃ | DMF, Acetonitrile (B52724) | Alkene (e.g., Styrene, Acrylate) | libretexts.org |
| Sonogashira | Pd(PPh₃)₄/CuI | NEt₃, Piperidine | THF, DMF | Terminal Alkyne | researchgate.net |
Tautomerism and Isomerism in the Thiazol-2(3H)-one System and its Impact on Reactivity
The this compound core exists in a state of tautomeric equilibrium. Tautomers are constitutional isomers that readily interconvert, often through the migration of a proton. libretexts.org In this system, the primary equilibrium is between the amide (keto) form, This compound , and the iminol (enol) form, 5-bromo-2-hydroxythiazole . masterorganicchemistry.comchemistrysteps.com
This phenomenon is a specific example of keto-enol tautomerism, where the keto form is generally more stable and thus predominates in equilibrium for simple carbonyl compounds. libretexts.orgmdpi.com The greater strength of the C=O double bond compared to the C=C double bond is a major contributing factor to the stability of the keto tautomer. libretexts.org The equilibrium can be influenced by factors such as solvent polarity and pH, with both acid and base catalyzing the interconversion. masterorganicchemistry.comchemistrysteps.com
The existence of these two tautomers has a profound impact on the molecule's reactivity, creating dual reaction pathways.
Reactivity of the Keto Tautomer : The amide form possesses a nucleophilic nitrogen atom (at position 3). Reactions with electrophiles, such as alkyl halides, under appropriate conditions will lead to N-alkylation , forming 3-substituted-5-bromothiazol-2-one derivatives.
Reactivity of the Enol Tautomer : The 2-hydroxythiazole form has a nucleophilic oxygen atom. Electrophilic attack at this position results in O-alkylation , yielding 2-alkoxy-5-bromothiazole derivatives.
The regioselectivity of such reactions can often be controlled by the choice of reagents and reaction conditions, allowing for the selective synthesis of either N- or O-substituted isomers.
Reactivity of the Bromine Atom and its Role in Synthetic Transformations and Cascade Reactions
The bromine atom at the C5 position is a key functional group that enables a wide array of synthetic transformations beyond the standard cross-coupling reactions discussed previously. Its reactivity is central to building molecular complexity, often serving as the initiation point for multi-step cascade reactions. mdpi.com
One fundamental transformation is the lithium-halogen exchange . Treatment of this compound with a strong organolithium base, such as n-butyllithium, at low temperatures can replace the bromine atom with lithium. This generates a highly reactive 5-lithiothiazole intermediate. This organometallic species is a potent nucleophile and can react with a wide range of electrophiles (e.g., aldehydes, ketones, carbon dioxide, alkyl halides) to introduce new functional groups at the C5 position.
The C-Br bond is also instrumental in initiating cascade (or tandem) reactions . These are processes where multiple bond-forming events occur in a single pot, often triggered by an initial transformation at the C-Br bond. mdpi.comnih.gov For example, a palladium-catalyzed coupling reaction can be designed to generate an intermediate that is perfectly poised to undergo a subsequent intramolecular cyclization.
A hypothetical cascade sequence could involve:
Initiation : A Suzuki or Sonogashira coupling at the C5 position introduces a side chain containing a nucleophilic group (e.g., an alcohol or amine).
Propagation/Termination : Under the reaction conditions, or with the addition of a new reagent, the appended nucleophile attacks another part of the molecule, leading to the formation of a new fused ring system.
These one-pot sequences are highly efficient as they reduce the number of separate purification steps, minimize waste, and can rapidly construct complex heterocyclic architectures from a simple bromothiazole precursor. mdpi.com
Solvent Effects and Reaction Condition Optimization in this compound Transformations
The outcome and efficiency of synthetic transformations involving this compound are highly dependent on the careful optimization of reaction conditions. Key parameters include the choice of solvent, catalyst system (metal and ligand), base, and temperature.
Solvent Effects: The solvent plays a critical role in dissolving reactants, stabilizing intermediates, and influencing reaction rates.
In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, a variety of solvents can be used. wikipedia.org Aprotic polar solvents such as dimethylformamide (DMF) or dioxane are common. Often, biphasic systems, such as toluene/water or THF/water, are employed. wikipedia.org The aqueous phase is necessary to dissolve the inorganic base (e.g., K₂CO₃ or Cs₂CO₃), which is crucial for the transmetalation step. wikipedia.orgorganic-chemistry.org
For nucleophilic aromatic substitution (SNAr) , polar aprotic solvents like DMF, dimethyl sulfoxide (B87167) (DMSO), or acetonitrile are preferred. These solvents are effective at solvating the cationic counter-ion of the nucleophile, thereby increasing its reactivity, while poorly solvating the nucleophile itself. They also help to stabilize the charged Meisenheimer intermediate.
Optimization of Other Conditions:
Catalyst/Ligand: In metal-catalyzed reactions, the choice of ligand is crucial. Electron-rich and bulky phosphine (B1218219) ligands often accelerate the initial oxidative addition step and promote the final reductive elimination. organic-chemistry.org Different ligands can also influence the selectivity of the reaction.
Base: The strength and solubility of the base are critical. In Suzuki couplings, bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases, as they facilitate the formation of the reactive boronate species. organic-chemistry.org
Temperature: Reaction rates are temperature-dependent. While higher temperatures can increase the rate, they can also lead to catalyst decomposition or undesired side reactions. Microwave irradiation is sometimes used to rapidly heat reactions, often reducing reaction times from hours to minutes.
The following table provides an example of how reaction conditions can be optimized for a specific type of transformation.
| Parameter | Condition A | Condition B | Condition C | Typical Outcome |
|---|---|---|---|---|
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ | Pd₂(dba)₃ | Pd(PPh₃)₄ is often effective but can be thermally sensitive. Other precursors require added ligands. |
| Ligand | - | PPh₃ | SPhos | Bulky, electron-rich ligands like SPhos can improve yields for challenging substrates. |
| Base | Na₂CO₃ | K₃PO₄ | Cs₂CO₃ | Cs₂CO₃ is highly effective but more expensive. K₃PO₄ is a common, robust choice. |
| Solvent | Toluene/H₂O | Dioxane/H₂O | DMF | Solvent choice affects solubility and reaction rate; dioxane is frequently used. |
| Temperature | 80 °C | 100 °C | 120 °C (Microwave) | Higher temperatures or microwave heating can significantly reduce reaction times. |
Theoretical and Computational Chemistry Studies of 5 Bromothiazol 2 3h One
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods can predict a wide range of molecular characteristics, from geometry to reactivity, without the need for empirical data.
Density Functional Theory (DFT) has become a primary tool for studying the electronic structure of molecules due to its balance of accuracy and computational efficiency. For 5-Bromothiazol-2(3H)-one and its derivatives, DFT is employed to determine the most stable three-dimensional arrangement of atoms, a process known as geometry optimization. nih.gov Methods such as B3LYP, combined with basis sets like 6-311++G(d,p), are commonly used to calculate the ground-state energy and the corresponding molecular structure. nih.gov
Once the geometry is optimized, the same theoretical level can be used to calculate vibrational frequencies. These predicted frequencies can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure and assign specific vibrational modes to the observed spectral bands. researchgate.net Furthermore, DFT calculations can accurately predict spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), which are crucial for the structural elucidation of newly synthesized compounds. researchgate.net
Table 1: Representative Parameters in DFT Calculations for Thiazole (B1198619) Derivatives This table is illustrative, based on common practices in computational studies of similar heterocyclic compounds.
| Parameter | Typical Method/Basis Set | Purpose |
|---|---|---|
| Method | B3LYP Hybrid Functional | Provides a good balance of accuracy and computational cost for electronic structure calculations. |
| Basis Set | 6-311++G(d,p) | A flexible basis set that accurately describes the distribution of electrons, including polarization and diffuse functions for non-covalent interactions. |
| Geometry Optimization | Energy Minimization | To find the lowest energy, most stable 3D conformation of the molecule. |
| Frequency Calculation | Harmonic Approximation | To predict IR/Raman spectra and confirm the optimized structure is a true minimum (no imaginary frequencies). researchgate.net |
| Solvent Model | Polarizable Continuum Model (PCM) | To simulate the effect of a solvent on the molecule's properties. |
Molecular Orbital (MO) theory posits that atomic orbitals combine to form molecular orbitals that extend over the entire molecule. pearsonhighered.combrsnc.in The two most important molecular orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier orbitals.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for predicting a molecule's chemical reactivity, kinetic stability, and polarizability. researchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. For this compound, analysis of its frontier orbitals can help identify the most likely sites for nucleophilic and electrophilic attack, thereby elucidating potential reaction pathways for chemical modification. youtube.comlibretexts.orgyoutube.com
Table 2: Illustrative Frontier Orbital Energies from a DFT Study of a Related Thiadiazole Derivative Data adapted from a study on a similar heterocyclic system to illustrate the concept.
| Parameter | Energy (eV) | Implication |
|---|---|---|
| EHOMO | -7.01 eV | Indicates the energy required to remove an electron (ionization potential). The region of highest HOMO density is susceptible to electrophilic attack. |
| ELUMO | -1.55 eV | Indicates the energy released when an electron is added (electron affinity). The region of highest LUMO density is susceptible to nucleophilic attack. |
| Energy Gap (ΔE) | 5.46 eV | A larger gap generally signifies higher kinetic stability and lower chemical reactivity. |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects
While QM calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. arxiv.orgscispace.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and intermolecular interactions over time.
For a molecule like this compound, MD simulations can reveal its conformational flexibility, identifying the most populated shapes (conformers) it adopts in solution. This is particularly important for understanding how the molecule might adapt its shape to fit into the binding site of a biological target. mdpi.com Furthermore, by explicitly including solvent molecules (such as water) in the simulation box, MD can provide a detailed picture of solvation, showing how solvent molecules arrange themselves around the solute and influence its structure and dynamics. researchgate.netpitt.edu
Quantitative Structure-Activity Relationship (QSAR) Studies for Rational Design Principles
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design. The fundamental principle of QSAR is that the biological activity of a series of compounds is quantitatively related to their physicochemical properties and structural features. brieflands.com
In a typical QSAR study involving thiazolone derivatives, a series of compounds with varying substituents is synthesized and their biological activity is measured. nih.gov Then, a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, and topological) are calculated for each molecule. researchgate.net Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical model that correlates a subset of these descriptors with the observed biological activity. nih.govresearchgate.net
A validated QSAR model can predict the activity of new, unsynthesized compounds and provide rational design principles by highlighting the molecular properties that are most critical for activity. researchgate.net For instance, a model might reveal that increasing the hydrophobicity or modifying the electronic properties at a specific position on the this compound scaffold leads to enhanced potency. researchgate.net
Table 3: Types of Molecular Descriptors Commonly Used in QSAR Studies of Thiazole Derivatives
| Descriptor Class | Examples | Information Encoded |
|---|---|---|
| Topological (2D) | Topological Polar Surface Area (TPSA), Molecular Connectivity Indices | Describes the 2D structure, size, and atom connectivity. |
| Geometrical (3D) | Molecular Volume, Surface Area, GETAWAY descriptors | Describes the 3D shape and size of the molecule. nih.gov |
| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Atomic Charges | Describes the electronic properties and reactivity. |
| Physicochemical | LogP (hydrophobicity), Molar Refractivity | Describes properties like solubility and membrane permeability. |
Molecular Docking and Binding Affinity Predictions with In Vitro Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation and binding mode of one molecule (a ligand, such as a derivative of this compound) to a second molecule (a receptor, typically a protein or enzyme). wjarr.com This method is instrumental in structure-based drug design, where the three-dimensional structure of the biological target is known.
The docking process involves sampling a large number of possible conformations of the ligand within the receptor's binding site. Each conformation is then evaluated by a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The results can identify the most likely binding pose and predict the strength of the interaction. nih.gov Docking studies on thiazole and benzothiazole (B30560) derivatives have been used to explore their interactions with a variety of targets, including protein kinases (e.g., VEGFR-2, p56lck) and microbial enzymes. mdpi.commdpi.combiointerfaceresearch.com These studies can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for binding, providing a structural basis for the observed biological activity and guiding further optimization of the ligand. nih.govmdpi.com
Table 4: Example of Molecular Docking Results for a Thiazole-Based Inhibitor with a Protein Kinase Target This table is a representative example based on published studies to illustrate the type of data generated.
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Types of Interaction |
|---|---|---|---|
| Thiazole Derivative 1 | -9.5 | Glu885, Cys919, Asp1046 | Hydrogen bonds with the protein backbone and side chains. |
| Thiazole Derivative 2 | -8.7 | Val848, Ala866, Leu1035 | Hydrophobic interactions within the ATP-binding pocket. |
| Reference Inhibitor | -10.2 | Glu885, Cys919, Leu840 | Hydrogen bonds and hydrophobic contacts. |
Biological and Pharmacological Research Perspectives on 5 Bromothiazol 2 3h One Derivatives in Vitro and Mechanistic Focus
In Vitro Investigation of Cellular and Molecular Mechanisms of Action
The therapeutic potential of 5-Bromothiazol-2(3H)-one derivatives is being extensively investigated through a variety of in vitro assays to elucidate their mechanisms of action at the cellular and molecular levels.
Derivatives of the thiazole (B1198619) core structure, including those related to this compound, have been identified as potent inhibitors of several key enzymes implicated in disease pathogenesis.
Monoacylglycerol Lipase (B570770) (MAGL) Inhibition: The 5-bromothiazole (B1268178) moiety has been shown to be a key feature in compounds designed as inhibitors of monoacylglycerol lipase (MAGL). MAGL is a serine hydrolase that plays a crucial role in the endocannabinoid system by degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) nih.gov. Inhibition of MAGL can potentiate 2-AG signaling, which has therapeutic implications for a range of neurological and inflammatory disorders. Research has demonstrated that compounds containing the 5-bromothiazole scaffold can exhibit MAGL inhibitory activity in the micromolar range nih.gov.
Kinase Inhibition: The thiazole ring is a privileged scaffold in the development of kinase inhibitors. Notably, a derivative, 4-((5-bromothiazol-2-yl)amino)-N-methylbenzamide, has been identified as a promising anticancer agent through its inhibition of Aurora kinases nih.gov. Aurora kinases are a family of serine/threonine kinases that play essential roles in the regulation of mitosis, and their overexpression is linked to various cancers nih.gov. The development of 2-amino thiazole derivatives is an active area of research for designing novel Aurora kinase inhibitors nih.gov.
Tubulin Binding and Polymerization Inhibition: Several thiazole derivatives have been investigated as inhibitors of tubulin polymerization, a critical process in cell division, making it an important target for anticancer drug development. While not always specific to the 5-bromo-2(3H)-one substitution, the broader class of thiazole-containing compounds has shown significant activity. For instance, a series of 2,4-disubstituted thiazole derivatives were synthesized and evaluated as tubulin polymerization inhibitors, with some compounds showing superior activity to the reference drug combretastatin (B1194345) A-4 nih.gov. Similarly, 1,2,3-triazole benzothiazole (B30560) derivatives have been designed as tubulin polymerization inhibitors with potent anti-esophageal cancer activities nih.gov. These studies often utilize in vitro tubulin polymerization assays to determine the inhibitory concentration (IC50) of the compounds. Molecular docking studies are also employed to understand the binding interactions of these compounds with the colchicine-binding site on tubulin nih.govjohnshopkins.edu.
Table 1: Examples of Enzyme Inhibition by Thiazole Derivatives
| Derivative Class | Target Enzyme | In Vitro Activity | Reference |
|---|---|---|---|
| 5-Bromothiazole compounds | Monoacylglycerol Lipase (MAGL) | Inhibition in the µM range | nih.gov |
| 4-((5-bromothiazol-2-yl)amino)-N-methylbenzamide | Aurora Kinase | Anticancer activity | nih.gov |
| 2,4-Disubstituted thiazoles | Tubulin | IC50 values ranging from 2.00 to 2.95 µM | nih.gov |
| 1,2,3-Triazole benzothiazoles | Tubulin | Potent anti-esophageal cancer activity | nih.gov |
Receptor binding assays are fundamental in drug discovery for identifying and characterizing the interaction of ligands with their receptor targets. These assays, often performed using non-human cell lines or purified proteins, are crucial for determining the affinity and specificity of a compound for a particular receptor.
While specific receptor binding data for this compound derivatives are not extensively detailed in the public domain, the methodologies for such investigations are well-established. Techniques like radioligand binding assays, fluorescence polarization, and surface plasmon resonance are commonly employed to study receptor-ligand interactions nih.govresearchgate.net. For instance, in the context of sigma receptors, which are targets for certain benzothiazolone derivatives, radioligand binding assays using rat liver membranes have been adapted for higher throughput screening core.ac.uknih.gov. These assays allow for the determination of key parameters such as the inhibition constant (Ki), which quantifies the affinity of a ligand for a receptor.
The anticancer potential of thiazole derivatives is often linked to their ability to modulate key cellular pathways, leading to cell cycle arrest and apoptosis in cancer cell lines.
Cell Cycle Arrest: Benzothiazole derivatives have been shown to induce a potent G2/M arrest in cancer cells mdpi.com. This is often a consequence of DNA damage, which activates cell cycle checkpoints. The arrest in the G2/M phase prevents the cells from entering mitosis with damaged DNA, providing an opportunity for DNA repair or, if the damage is too severe, triggering apoptosis.
Apoptosis Induction: Induction of apoptosis, or programmed cell death, is a hallmark of many effective anticancer agents. Thiazole-containing compounds have been shown to induce apoptosis through various mechanisms. These can include the generation of reactive oxygen species (ROS), leading to DNA double-strand breaks mdpi.com. This DNA damage can then trigger the intrinsic apoptotic pathway, characterized by a decrease in mitochondrial membrane potential and the activation of caspases.
Structure-Activity Relationship (SAR) Studies for Bioactivity Optimization in In Vitro Models
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies are instrumental in optimizing their potency and selectivity for various biological targets.
For example, in the development of sigma receptor ligands based on the benzo[d]thiazol-2(3H)-one scaffold, SAR studies have revealed that modifications to the linker length, aryl substitution, and the alkylamine ring size significantly impact receptor affinity and subtype selectivity core.ac.uk. These studies often involve the synthesis of a library of analogues with systematic variations to the core structure and subsequent evaluation of their biological activity in in vitro assays. The data generated from these studies guide the design of new compounds with improved pharmacological profiles. Similarly, for thiazole derivatives targeting kinases, SAR studies help in identifying the key structural features required for potent and selective inhibition ktu.edu.
Development of this compound Analogues as Biochemical Probes and Tool Compounds
While the primary focus of research on this compound derivatives has been on their therapeutic potential, the development of analogues as biochemical probes and tool compounds is an important area of chemical biology. These specialized molecules are designed to study biological processes with high precision. For instance, a potent and selective inhibitor can be modified with a fluorescent tag or a reactive group to serve as a probe for target identification, visualization, and quantification in complex biological systems. Although specific examples of this compound analogues being used as biochemical probes are not widely reported, the versatility of the thiazole scaffold makes it a suitable candidate for such applications.
Exploration of In Vitro Antimicrobial Activities
The thiazole ring is a common feature in many compounds with antimicrobial properties. Derivatives of this compound and related structures have been evaluated for their in vitro activity against a range of pathogens.
Antibacterial Activity: Novel aminothiazole derivatives have been synthesized and screened for their in vitro antibacterial activity against both Gram-negative (e.g., Escherichia coli) and Gram-positive (e.g., Bacillus subtilis) bacteria. The agar (B569324) well-diffusion method is a common technique used for preliminary screening of antibacterial activity.
Antifungal Activity: Thiazole derivatives have also demonstrated promising antifungal activity. For instance, certain thiazol-2(3H)-imine derivatives have shown activity against Candida albicans and Candida parapsilosis nih.gov. The in vitro antifungal activity is often determined by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Antiviral Activity: The antiviral potential of thiazole derivatives is an active area of investigation. Studies have shown that certain aminothiazole derivatives exhibit significant antiviral activity against influenza A virus in vitro. These studies often use cell-based assays, such as the MTT assay, to measure the ability of the compounds to protect cells from the cytopathic effects of the virus core.ac.uk.
Table 2: In Vitro Antimicrobial Activity of Thiazole Derivatives
| Activity | Pathogen(s) | Method | Key Findings | Reference(s) |
|---|---|---|---|---|
| Antibacterial | Escherichia coli, Bacillus subtilis | Agar well-diffusion | Certain derivatives showed significant antibacterial activity. | |
| Antifungal | Candida albicans, Candida parapsilosis | MIC determination | Some compounds exhibited potent antifungal activity. | nih.gov |
| Antiviral | Influenza A virus (H1N1) | MTT assay in MDCK cells | Specific derivatives showed significant influenza A-targeted antiviral activity. |
In Vitro Antiproliferative and Cytotoxic Activities against Cancer Cell Lines (excluding clinical trials)
Derivatives of this compound have emerged as a noteworthy class of compounds in oncological research, demonstrating significant antiproliferative and cytotoxic effects across a range of human cancer cell lines in preclinical, in vitro settings. A prominent example from this class is the hybrid molecule 4-[3-(5-bromo-2-hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-5H-thiazol-2-one, which has been the subject of detailed anticancer screening. dntb.gov.uaresearchgate.net
Initial single-dose screening of this pyrazolyl-thiazolinone derivative against a panel of approximately 60 human cancer cell lines revealed a broad spectrum of growth-inhibitory activity. The compound demonstrated notable cytotoxic effects against five leukemia cell lines (CCRF-CEM, HL-60(TB), MOLT-4, RPMI-8226, SR), a non-small cell lung cancer cell line (HOP-92), a central nervous system (CNS) cancer cell line (SF-295), and an ovarian cancer cell line (IGROV1). researchgate.net This promising initial activity prompted a more extensive five-dose concentration screening to determine the compound's potency with greater precision.
The results of the multi-dose screening underscored the compound's high antiproliferative activity, particularly against leukemia and ovarian cancer cell lines. dntb.gov.uaresearchgate.net The most pronounced activity was observed against the SR leukemia cell line, with a GI50 (50% growth inhibition) value of a mere 0.0351 µM. dntb.gov.uaresearchgate.net The compound also exhibited submicromolar growth inhibitory concentrations against the OVCAR-3 ovarian cancer cell line, with a GI50 of 0.248 µM. dntb.gov.uaresearchgate.net Furthermore, it demonstrated significant total growth inhibition (TGI) at submicromolar levels against several leukemia lines, including CCRF-CEM, HL-60, MOLT-4, and SR. researchgate.net
Beyond these, high cytotoxic activity was also registered against the NCI-H322M and EKVX non-small cell lung cancer lines, the HCT-116 colon cancer line, and the MCF7 breast cancer line. researchgate.net
In-depth cytotoxicity studies were performed on human hepatocellular carcinoma (HepG2) cells and compared with its effects on non-tumorigenic murine fibroblast (Balb/c 3T3) cells to assess selectivity. These assays (MTT, NRU, TPC, and LDH) indicated that the normal fibroblast cells were less sensitive to the compound than the HepG2 cancer cells, suggesting a degree of cancer-cell selectivity. researchgate.net Mechanistically, these studies revealed that the compound's action led to the disintegration of the cancer cell membrane and the inhibition of both mitochondrial and lysosomal activity, ultimately halting cellular proliferation. researchgate.net
The detailed findings from the in vitro screening of 4-[3-(5-bromo-2-hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-5H-thiazol-2-one are presented below.
Antiproliferative Activity Data
The following table summarizes the 50% Growth Inhibition (GI50) values for the compound against a panel of human cancer cell lines.
| Cell Line Panel | Cell Line | GI50 (µM) |
| Leukemia | SR | 0.0351 dntb.gov.uaresearchgate.net |
| CCRF-CEM | <1 | |
| HL-60(TB) | <1 | |
| K-562 | Not specified | |
| MOLT-4 | <1 | |
| RPMI-8226 | <1 | |
| Non-Small Cell Lung Cancer | NCI-H322M | High Activity researchgate.net |
| EKVX | High Activity researchgate.net | |
| HOP-92 | Not specified | |
| Colon Cancer | HCT-116 | High Activity researchgate.net |
| CNS Cancer | SF-295 | Not specified |
| Ovarian Cancer | OVCAR-3 | 0.248 dntb.gov.uaresearchgate.net |
| IGROV1 | Not specified | |
| Breast Cancer | MCF7 | High Activity researchgate.net |
Data sourced from studies conducted by the National Cancer Institute (NCI). "High Activity" indicates significant growth inhibition was observed, though specific GI50 values were not always provided in the source material.
Cytotoxicity Profile
This table outlines the cytotoxic concentrations (CC20, CC50, CC80) of the compound in both a cancer cell line and a normal cell line, as determined by various assays.
| Assay | Cell Line | CC20 (µM) | CC50 (µM) | CC80 (µM) |
| MTT | HepG2 (Human Hepatocellular Carcinoma) | 1.17 | 1.95 | 3.25 |
| Balb/c 3T3 (Murine Fibroblast) | 1.48 | 2.92 | 5.75 | |
| NRU | HepG2 (Human Hepatocellular Carcinoma) | 0.98 | 1.70 | 2.95 |
| Balb/c 3T3 (Murine Fibroblast) | 1.17 | 2.05 | 3.60 | |
| TPC | HepG2 (Human Hepatocellular Carcinoma) | 0.50 | 1.05 | 2.20 |
| Balb/c 3T3 (Murine Fibroblast) | 0.82 | 1.50 | 2.75 | |
| LDH | HepG2 (Human Hepatocellular Carcinoma) | 1.50 | 2.45 | 4.05 |
| Balb/c 3T3 (Murine Fibroblast) | 2.50 | 4.20 | 7.05 |
Data adapted from in-depth cytotoxicity studies. researchgate.net
Applications of 5 Bromothiazol 2 3h One in Advanced Chemical Synthesis and Materials Science
Utilization as a Versatile Building Block (Synthon) in the Synthesis of Diverse Heterocyclic Compounds
5-Bromothiazol-2(3H)-one, often utilized as its more stable tautomer 2-amino-5-bromothiazole, serves as a foundational building block for constructing more complex heterocyclic systems. The presence of the bromine atom at the C5 position and the amino group at the C2 position provides two reactive sites for further chemical transformations.
Researchers have demonstrated facile, one-pot procedures for synthesizing highly functionalized 5-bromo-2-amino-1,3-thiazoles from simple starting materials under mild conditions. researchgate.net These methods often involve the condensation of α-halo ketones with thioamides or related reagents. researchgate.net The resulting 5-bromothiazole (B1268178) core can then undergo a variety of subsequent reactions. For instance, it can be a precursor in the synthesis of pyrano[2,3-d]thiazole and annelated pyrazole derivatives through reactions with cinnamonitrile derivatives and activated nitriles. rsc.org
Another synthetic route involves the diazotization of 2-amino-5-bromothiazole, followed by coupling with other molecules to create larger, more elaborate structures. This strategy highlights the utility of the amino group in forming new carbon-nitrogen or nitrogen-nitrogen bonds, expanding the diversity of accessible heterocyclic frameworks.
The versatility of this synthon is further exemplified by its use in constructing fused heterocyclic systems. By reacting with bifunctional reagents, the thiazole (B1198619) ring can be annulated to form bicyclic and polycyclic structures, which are common motifs in pharmacologically active compounds. For example, the reaction of related thiazole derivatives with epoxy-ketones in acetic acid has been shown to produce fused-thiazole compounds in high yields. nih.gov
Table 1: Examples of Heterocyclic Synthesis using Bromothiazole Derivatives
| Starting Material | Reagents | Product Type | Reference |
|---|---|---|---|
| α-Active methylene ketones | KSCN, Primary amines | Thiazol-2(3H)-imine derivatives | researchgate.net |
| 2-Hydrazinothiazol-4(5H)-one | Cinnamonitrile derivatives | Pyrano[2,3-d]thiazole derivatives | rsc.org |
| Epoxy-ketones (e.g., epoxyethisterone) | Thiourea derivatives | Fused-aminothiazoles | nih.gov |
| 2-Amino-4-methyl thiazole-5-ethylcarboxylate | HBr, NaNO2 | 2-bromo-4-methylthiazole-5-carboxylate | researchgate.net |
Role in the Synthesis of Complex Natural Products and Bioactive Scaffolds
The thiazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic bioactive molecules. This compound provides a strategic entry point for incorporating this important heterocycle into complex molecular architectures designed for therapeutic applications.
One notable application is in the development of enzyme inhibitors. Research has shown that compounds derived from 5-bromo-2-aminothiazoles can act as inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme involved in the endocannabinoid system. researchgate.net This positions the 5-bromothiazole core as a valuable scaffold for designing potential treatments for neurological and inflammatory disorders.
Furthermore, the synthesis of fused-thiazoles from natural product-derived enones demonstrates a powerful strategy for lead discovery in drug development. nih.gov By combining the thiazole moiety with complex steroidal or terpenoid frameworks, chemists can generate novel hybrid molecules with the potential for unique biological activities, such as anticancer or antimicrobial effects. nih.gov While the direct incorporation of this compound into the total synthesis of a complex natural product is a specialized application, its role in creating structural analogues and bioactive probes is significant. rsc.orgnih.gov The development of bioactive scaffolds for tissue engineering, although often involving different materials like bioactive glass or polymers, shares the common goal of creating structures that promote biological activity, a principle that guides the use of thiazole scaffolds in medicinal chemistry. nih.govfrontiersin.orgmdpi.com
Table 2: Bioactive Scaffolds Derived from Bromothiazole Precursors
| Scaffold Class | Biological Target/Application | Significance | Reference |
|---|---|---|---|
| 5-Bromo-2-amino-1,3-thiazoles | Monoacylglycerol lipase (MAGL) | Potential for neurological and anti-inflammatory agents | researchgate.net |
| Fused-thiazolo-ethisterone | Anticancer, Antimicrobial | Creation of novel hybrid molecules for lead discovery | nih.gov |
| Phenothiazine derivatives | Diverse pharmacological targets | Demonstrates the versatility of sulfur-nitrogen heterocycles in drug design | researchgate.net |
Integration into Functional Materials and Optoelectronic Devices
The electronic properties of the thiazole ring make it an attractive component for functional organic materials. The incorporation of a bromine atom provides a handle for cross-coupling reactions, enabling the integration of the thiazole unit into larger π-conjugated systems used in optoelectronic devices. polyu.edu.hk
A key application in this area is the synthesis of azo dyes. For example, 3-{2-(5-Bromothiazol-2-yl)diazenyl}-4-bromopyridine-2,6-diamine was synthesized via the diazotization of 5-bromothiazol-2-amine. Such dyes are investigated for their solvatochromic properties, where their light absorption characteristics change depending on the polarity of the solvent. This property is crucial for applications in chemical sensors and nonlinear optical materials.
The broader class of phenothiazine-based materials, which are also sulfur-nitrogen heterocycles, are extensively studied for their optoelectronic applications in devices like organic light-emitting diodes (OLEDs), solar cells, and organic field-effect transistors (OFETs). rsc.orgresearchgate.net The principles of tuning electronic properties through chemical modification in these systems are directly applicable to materials derived from this compound. The ability to functionalize the thiazole core allows for precise control over the material's energy levels (HOMO/LUMO), absorption, and emission spectra, which are critical parameters for device performance.
Use in Catalyst Development and Ligand Design
The nitrogen and sulfur atoms within the thiazole ring of this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. This characteristic opens the door for its use in the development of novel ligands for transition metal catalysis.
While the direct application of this compound as a ligand is not extensively documented, the broader class of thiazole-containing molecules is well-established in coordination chemistry. Schiff bases derived from aminobenzothiazoles, for example, have been used to prepare complexes with various transition metals like Co(II), Ni(II), and Cu(II). mdpi.com These complexes are studied for their unique structural and electronic properties, which can be harnessed for catalytic applications.
The design of ligands is a critical aspect of modern catalysis, influencing the reactivity, selectivity, and stability of the metal center. ethernet.edu.et The 5-bromothiazole scaffold offers several points for modification to tune its steric and electronic properties as a ligand. The bromine atom can be replaced using cross-coupling reactions to introduce bulky or electron-donating/withdrawing groups, while the exocyclic amine or keto group can be derivatized to create bidentate or tridentate ligands. nih.gov Such tailored ligands can be used to develop catalysts for a range of organic transformations, including C-H functionalization and cross-coupling reactions, which are central to synthetic chemistry. nih.govemory.edu
Future Directions and Emerging Research Opportunities for 5 Bromothiazol 2 3h One
Development of Green Chemistry Approaches for Synthesis and Functionalization
The synthesis and subsequent modification of 5-Bromothiazol-2(3H)-one derivatives are prime candidates for the application of green chemistry principles to minimize environmental impact and enhance efficiency. Traditional synthetic routes for related thiazole (B1198619) compounds often rely on hazardous reagents and solvents. Future research will likely focus on developing more sustainable methodologies.
Key opportunities include:
Microwave-Assisted Synthesis: Utilizing microwave irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating methods.
Use of Green Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives such as water, ethanol, or supercritical CO2 could significantly reduce the environmental footprint of the synthesis process. mdpi.comnih.gov
Catalyst Development: The exploration of recyclable or biodegradable catalysts, including biocatalysts (enzymes), can lead to higher yields, greater selectivity, and a reduction in toxic waste.
One-Pot Reactions: Designing multi-component, one-pot synthesis protocols avoids the need for isolating intermediates, thereby saving time, resources, and reducing waste. researchgate.net Several green chemistry-based synthetic methods like multi-component single pot reaction, recyclable green-catalyst, and green solvent have been developed for the synthesis of thiazole derivatives. bepls.com
Table 1: Comparison of Traditional vs. Potential Green Synthesis Approaches for this compound Scaffolds
| Parameter | Traditional Approach | Potential Green Chemistry Approach |
|---|---|---|
| Solvents | Chlorinated hydrocarbons (e.g., Dichloromethane), Toluene | Water, Ethanol, Polyethylene glycol (PEG), Supercritical CO2 |
| Energy Source | Conventional reflux heating | Microwave irradiation, Ultrasonic energy |
| Catalysts | Stoichiometric inorganic acids/bases, heavy metal catalysts | Reusable solid acid catalysts, enzymes, recyclable organocatalysts |
| Efficiency | Multi-step synthesis with intermediate isolation | One-pot, multi-component reactions |
| Waste | Significant generation of hazardous waste | Minimized waste streams, biodegradable byproducts |
Advanced Mechanistic Investigations of Novel Reactivity Patterns
Future research should focus on:
Kinetics and Isotope Labeling Studies: To elucidate reaction pathways and identify rate-determining steps in key transformations, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions at the C5 position.
Reactive Intermediate Trapping: Experiments designed to capture and characterize transient intermediates would provide direct evidence for proposed mechanisms.
Spectroscopic Analysis: Advanced spectroscopic techniques, such as in-situ NMR or rapid-scan IR, can monitor reactions in real-time to observe the formation and decay of species involved in the reaction pathway.
Computational Design and Discovery of New Derivatives with Tuned Properties
Computational chemistry offers a powerful toolkit for accelerating the discovery of new this compound derivatives with tailored electronic, optical, or biological properties. In silico methods can predict molecular properties and guide synthetic efforts, saving significant time and resources.
Emerging opportunities in this area include:
Density Functional Theory (DFT) Calculations: To model the electronic structure, reactivity indices (e.g., HOMO-LUMO gaps), and spectroscopic properties of novel derivatives. This can help predict their behavior in chemical reactions and their potential as functional materials.
Quantitative Structure-Activity Relationship (QSAR): For applications in drug discovery, QSAR models can be developed to correlate specific structural features of derivatives with their biological activity, guiding the design of more potent and selective compounds.
Molecular Docking Simulations: To predict the binding modes and affinities of this compound derivatives with specific biological targets, such as enzymes or receptors. This is a cornerstone of rational drug design. nih.govresearchgate.net
Table 2: Computational Approaches for Designing this compound Derivatives
| Computational Method | Predicted Properties | Potential Application |
|---|---|---|
| Density Functional Theory (DFT) | Electronic structure, reaction energies, UV-Vis spectra, NMR shifts | Predicting reactivity, designing dyes and electronic materials |
| Molecular Dynamics (MD) | Conformational flexibility, solvent interactions, binding stability | Understanding behavior in solution and at biological interfaces |
| QSAR | Correlation of structure with biological activity (e.g., IC50) | Optimizing lead compounds in drug discovery |
| Molecular Docking | Binding affinity and pose within a protein active site | Virtual screening and identification of potential drug candidates |
Expansion of In Vitro Biological Target Identification and Validation
While the thiazole scaffold is present in many bioactive molecules, the specific biological targets for derivatives of this compound are not extensively explored. A systematic expansion of in vitro screening is a critical future direction to uncover its therapeutic potential.
Key research initiatives would involve:
High-Throughput Screening (HTS): Screening a diverse library of this compound derivatives against large panels of biological targets (e.g., kinases, proteases, GPCRs) to identify initial hits.
Phenotypic Screening: Assessing the effects of these compounds on cellular models of disease to identify molecules that produce a desired physiological outcome, followed by target deconvolution to identify the responsible protein.
Mechanism of Action Studies: Once a preliminary hit is identified, detailed biochemical and biophysical assays are required to validate the target interaction and elucidate the mechanism of inhibition or activation. For some thiazole derivatives, cyclooxygenase (COX) enzymes have been identified as a primary molecular target. researchgate.netmdpi.com
Exploration of Supramolecular Chemistry and Self-Assembly with this compound Derivatives
Supramolecular chemistry involves the study of systems held together by non-covalent interactions, leading to the formation of complex, functional architectures through self-assembly. nih.govlongdom.org The structure of this compound offers several features—such as hydrogen bond donors/acceptors and the potential for halogen bonding—that could be exploited in the design of self-assembling systems.
Future research in this domain could explore:
Crystal Engineering: Investigating the non-covalent interactions that direct the packing of derivatives in the solid state to create crystalline materials with desired properties (e.g., porosity, non-linear optics).
Gel and Liquid Crystal Formation: Designing derivatives that can self-assemble in solution to form soft materials like gels or ordered liquid crystalline phases, which have applications in sensing and materials science.
Host-Guest Chemistry: Incorporating the this compound scaffold into larger host molecules designed to selectively bind small molecule or ionic guests. The study of intermolecular bonding is the foundation of supramolecular chemistry. nih.gov
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 5-Bromothiazol-2(3H)-one to minimize byproducts?
- Methodological Answer : Synthesis optimization should focus on controlling bromination efficiency and reaction temperature. For brominated heterocycles like this compound, stoichiometric ratios of brominating agents (e.g., NBS or Br₂) and catalysts (e.g., FeCl₃) are critical to avoid over-bromination. Solvent polarity (e.g., DMF vs. THF) also impacts regioselectivity . Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) can isolate the target compound from common impurities like dibrominated analogs or unreacted precursors .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : To verify substituent positions and absence of undesired isomers. For example, the thiazolone ring protons typically resonate at δ 6.8–7.2 ppm .
- X-ray crystallography : To resolve ambiguities in tautomeric forms (e.g., thiolactam vs. thiolactim) and confirm bromine placement .
- HRMS : To validate molecular weight (C₃H₂BrNOS: theoretical m/z 178.89) and detect halogen isotopic patterns .
Q. What solvents and storage conditions are optimal for preserving this compound stability?
- Methodological Answer : Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation. Avoid protic solvents (e.g., methanol), which may hydrolyze the thiazolone ring. Stability studies recommend anhydrous DMSO or acetonitrile for long-term storage .
Advanced Research Questions
Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The bromine atom acts as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. However, the electron-withdrawing thiazolone ring reduces oxidative addition efficiency. Pre-activation with Pd(PPh₃)₄ (5 mol%) and microwave-assisted heating (120°C, 1 h) in toluene/water improves yields for aryl boronic acid partners .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., MIC testing for antimicrobial activity using CLSI guidelines) .
- Tautomeric equilibria : Use computational tools (DFT) to model dominant tautomers under physiological conditions and correlate with activity .
- Meta-analysis : Pool data from multiple studies (e.g., kinase inhibition assays) to identify consensus targets using platforms like PubChem BioActivity .
Q. How can researchers design experiments to probe the tautomeric behavior of this compound in solution?
- Methodological Answer :
- Variable-temperature NMR : Monitor chemical shift changes (e.g., thiazolone NH vs. carbonyl signals) across 25–80°C to detect tautomerization .
- UV-Vis spectroscopy : Track absorbance shifts (λ ~270–310 nm) in solvents of varying polarity to assess keto-enol equilibrium .
- Isotopic labeling : Synthesize ¹⁵N-labeled analogs to distinguish tautomers via 2D HSQC NMR .
Q. What computational methods predict the binding affinity of this compound derivatives to biological targets?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Use crystal structures of target proteins (e.g., COX-2 or EGFR) to simulate binding poses. The bromine atom often occupies hydrophobic pockets .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories, focusing on halogen-bonding interactions .
- QSAR modeling : Train models using descriptors like LogP, polar surface area, and H-bond acceptor count to optimize bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
